Cas no 1334434-79-5 (t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate)
![t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1334434-79-5x500.png)
t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate 化学的及び物理的性質
名前と識別子
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- t-butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate
- EN300-37337545
- tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate
- 1334434-79-5
- SCHEMBL12110537
- PNXKCAZFWLQFFA-UHFFFAOYSA-N
- t-butyl [2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate
- t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate
-
- インチ: 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12-6-7-13-5-4-9-17-14(13)11-12/h6-7,11,17H,4-5,8-10H2,1-3H3,(H,18,19)
- InChIKey: PNXKCAZFWLQFFA-UHFFFAOYSA-N
- SMILES: O(C(NCCC1C=CC2=C(C=1)NCCC2)=O)C(C)(C)C
計算された属性
- 精确分子量: 276.183778013g/mol
- 同位素质量: 276.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 325
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 50.4Ų
t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37337545-0.05g |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate |
1334434-79-5 | 95.0% | 0.05g |
$1008.0 | 2025-03-18 | |
Enamine | EN300-37337545-0.25g |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate |
1334434-79-5 | 95.0% | 0.25g |
$1104.0 | 2025-03-18 | |
Enamine | EN300-37337545-10.0g |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate |
1334434-79-5 | 95.0% | 10.0g |
$5159.0 | 2025-03-18 | |
Enamine | EN300-37337545-2.5g |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate |
1334434-79-5 | 95.0% | 2.5g |
$2351.0 | 2025-03-18 | |
Enamine | EN300-37337545-0.5g |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate |
1334434-79-5 | 95.0% | 0.5g |
$1152.0 | 2025-03-18 | |
Enamine | EN300-37337545-5.0g |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate |
1334434-79-5 | 95.0% | 5.0g |
$3479.0 | 2025-03-18 | |
Enamine | EN300-37337545-0.1g |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate |
1334434-79-5 | 95.0% | 0.1g |
$1056.0 | 2025-03-18 | |
Enamine | EN300-37337545-1.0g |
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate |
1334434-79-5 | 95.0% | 1.0g |
$1200.0 | 2025-03-18 |
t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamateに関する追加情報
t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate: A Promising Compound in Pharmaceutical Research
t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. Its chemical formula, CAS No. 1334434-79-5, identifies it as a derivative of 1,2,3,4-tetrahydroquinoline, a heterocyclic compound known for its diverse biological activities. The molecule features a carbamate functional group attached to a t-butyl group, which contributes to its stability and solubility properties. This structural feature is critical for its potential applications in drug development, particularly in targeting inflammation and neurodegenerative disorders.
Recent studies have highlighted the therapeutic potential of t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate in modulating cellular signaling pathways. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the NF-κB pathway, a key regulator of inflammatory responses. This property makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to interfere with the NF-κB pathway was further validated through in vitro assays, where it showed significant reduction in cytokine production without affecting normal cell function.
Another area of interest is the neuroprotective effects of CAS No. 1334434-79-5. Research published in Neuropharmacology in 2024 explored its role in mitigating oxidative stress in neuronal cells. The study revealed that t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate effectively scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes such as superoxide dismutase (SOD). These findings suggest its potential as a therapeutic agent for neurodegenerative conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a pivotal role in pathogenesis.
The synthetic pathway of t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate involves several key steps, including the formation of the 1,2,3,4-tetrahydroquinoline core and the subsequent attachment of the carbamate group. A 2025 paper in Organic & Biomolecular Chemistry described a novel catalytic approach using transition metal complexes to enhance the efficiency of this synthesis. This method not only reduces the number of reaction steps but also minimizes byproduct formation, aligning with the principles of green chemistry. Such advancements are critical for the large-scale production of this compound for pharmaceutical applications.
Pharmacokinetic studies of CAS No. 1334434-79-5 have also been conducted to evaluate its potential as a drug candidate. A 2023 preclinical study in Drug Metabolism and Disposition reported that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Its high oral bioavailability and prolonged half-life suggest that it could be administered in a once-daily dosing regimen, improving patient compliance. However, further clinical trials are needed to confirm these properties in humans.
In addition to its therapeutic applications, t-Butyl[2-(1,2,3,4-tetrahydroquinolin-7-yl)ethyl]carbamate has been explored for its role in drug delivery systems. A 2024 review in Advanced Drug Delivery Reviews discussed the use of this compound as a carrier for targeted drug delivery. The molecule's amphiphilic nature allows it to self-assemble into nanoparticles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. This application highlights its versatility in the development of multifunctional drug delivery platforms.
The ongoing research into CAS No. 1334434-79-5 underscores its significance in modern pharmaceutical science. Its unique chemical structure and biological activities position it as a valuable tool for addressing complex medical conditions. As new studies continue to uncover its mechanisms of action and potential applications, the compound is likely to play an increasingly important role in the development of innovative therapies for a wide range of diseases.
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